Mecoprop-p-2-ethylhexyl ester
Description
Historical Trajectory of Mecoprop (B166265) and Related Phenoxy Acid Herbicides
The story of Mecoprop is part of the larger history of phenoxy herbicides, which revolutionized weed control. The development of these herbicides began in the early 1940s, with commercial use starting in 1946. pestgenie.com.au These compounds, including the well-known 2,4-D, were among the first selective herbicides, capable of killing broadleaf weeds without significantly harming grass crops. wikipedia.orgwikipedia.orgresearchgate.net This breakthrough transformed agricultural practices. researchgate.net
Mecoprop, also known as MCPP, was introduced later as an analogue to MCPA, with an added methyl group creating a chiral center. wikipedia.orgservice.gov.uk Initially, Mecoprop was produced as a racemic mixture, containing equal parts of two stereoisomers. service.gov.ukamazonaws.com It wasn't until the 1980s that technologies were developed to economically produce the herbicidally active single isomer form, known as Mecoprop-P (B95672). nih.gov Formulations of mecoprop have included the acid form, as well as various salts and esters, such as the 2-ethylhexyl ester, to improve handling and application. service.gov.uk
Chemical Classification within Herbicidal Chemistry and Auxin Analogs
Mecoprop-p-2-ethylhexyl ester is classified as a phenoxy herbicide, a group of compounds that function as synthetic auxins. wikipedia.orgnufarm.com Auxins are a class of plant hormones that regulate growth and development. pestgenie.com.aunufarm.com Due to their structural similarity to the natural auxin indole-3-acetic acid (IAA), synthetic auxins like mecoprop can induce uncontrolled and disorganized growth in susceptible plants, ultimately leading to their death. wikipedia.orgnufarm.com This unique mode of action makes them highly effective against broadleaf weeds. nufarm.com
The chemical structure of this compound features a phenoxy ring system, a propionic acid side chain with a chiral carbon, and a 2-ethylhexyl ester group. nih.gov The ester formulation enhances the compound's lipophilicity, facilitating its absorption through the waxy cuticle of plant leaves. cymitquimica.com Once inside the plant, the ester is hydrolyzed to the active acid form, Mecoprop-P. service.gov.ukapvma.gov.au
Stereochemical Principles and Isomeric Forms Relevant to Herbicidal Activity
The presence of a chiral carbon atom in the mecoprop molecule means it can exist in two different spatial arrangements, known as stereoisomers or enantiomers. service.gov.uk These isomers are non-superimposable mirror images of each other. michberk.com
The two enantiomers of mecoprop are designated as the (R)-isomer and the (S)-isomer. michberk.com While chemically similar, their three-dimensional structures interact differently with biological systems in plants. michberk.comresearchgate.net The racemic mixture of mecoprop contains equal amounts of both the R- and S-isomers. service.gov.uk
Elucidation of R- and S-Isomers of Mecoprop
Fundamental Mechanisms of Herbicidal Action in Target Plants
The herbicidal action of Mecoprop-P is a direct result of its ability to interfere with the normal growth processes of susceptible plants. nufarm.com
Mecoprop-P acts by mimicking the natural plant hormone auxin. nufarm.comnufarm.com In a healthy plant, auxins control crucial functions like cell division and enlargement in a highly regulated manner. pestgenie.com.aunufarm.com Synthetic auxins like Mecoprop-P bind to the same protein receptors as natural auxin but are more stable and persist for longer in the plant. pestgenie.com.aunih.gov This leads to an uncontrolled and sustained hormonal response, causing abnormal growth such as twisting and thickening of stems and leaves. pestgenie.com.aunufarm.com This deregulation of growth depletes the plant's energy reserves and disrupts nutrient transport, ultimately leading to the death of the weed. pestgenie.com.aunufarm.com
Interactive Data Tables
Table 1: Chemical Identity of this compound
| Property | Value | Source |
| IUPAC Name | 2-ethylhexyl (2R)-2-(4-chloro-2-methylphenoxy)propanoate | nih.gov |
| CAS Number | 861229-15-4 | cymitquimica.comnih.gov |
| Molecular Formula | C18H27ClO3 | cymitquimica.comnih.gov |
| Molecular Weight | 326.9 g/mol | nih.gov |
Table 2: Timeline of Phenoxy Herbicide and Mecoprop Development
| Year | Event | Source |
| Early 1940s | Discovery of phenoxy herbicides. | pestgenie.com.au |
| 1946 | Commercial introduction of phenoxy herbicides. | pestgenie.com.auwikipedia.org |
| Post-1946 | Mecoprop developed as an analogue to MCPA. | wikipedia.org |
| 1980s | Technologies developed for commercial production of Mecoprop-P. | nih.gov |
Investigation of Physiological and Developmental Disruptions in Susceptible Flora
This compound is a selective, systemic herbicide belonging to the phenoxyalkanoic acid chemical family. cymitquimica.com Its herbicidal activity stems from its function as a synthetic auxin, a molecule that mimics the action of natural plant growth hormones, specifically indole-3-acetic acid (IAA). nih.govucanr.edu The 2-ethylhexyl ester formulation is characterized by a lipophilic nature, which enhances its ability to penetrate the cuticles of plant tissues. cymitquimica.comencyclopedia.pub Following absorption, it is believed to be hydrolyzed within the plant to its active acid form, mecoprop-p, which is then translocated through both the xylem and phloem to meristematic tissues—the sites of active growth. ucanr.edunufarm.com
The primary mode of action involves the disruption of normal hormonal balance and protein synthesis, leading to a cascade of physiological and developmental abnormalities, particularly in susceptible broadleaf (dicotyledonous) plants. umn.edunih.gov Unlike natural IAA, which plants can regulate through synthesis, degradation, and conjugation, synthetic auxins like mecoprop-p are more stable and persist in the plant tissues. nih.govencyclopedia.pub This persistence leads to an uncontrolled and disorganized stimulation of various growth processes. The plant is unable to manage the excessive hormonal signal, resulting in a mobilization of metabolic reserves and interference with cell division, enlargement, and differentiation. encyclopedia.pubnufarm.comcambridge.org This ultimately culminates in the death of the susceptible plant. cymitquimica.com
Research has identified several key physiological and developmental disruptions caused by exposure to synthetic auxin herbicides such as this compound. At the cellular level, the compound affects cell wall plasticity and nucleic acid metabolism. ucanr.edu On a macroscopic level, these cellular disruptions manifest as visible and severe growth abnormalities. Common symptoms include the twisting, cupping, and curling of leaves and stems, a phenomenon known as epinasty. montana.edu Stems may also exhibit swelling, thickening, and cracking. montana.edu New growth is often stunted or distorted, with potential regrowth showing malformations like leaf strapping (narrowing) and feathering. ucanr.edu Furthermore, the herbicidal action can induce the production of other plant hormones, such as ethylene (B1197577) and abscisic acid, which promotes senescence and tissue decay, hastening the plant's decline. nih.govscielo.br
The following tables detail the specific disruptions observed in susceptible flora.
| Plant Structure | Observed Disruption | Detailed Description of Effect |
|---|---|---|
| Leaves | Epinasty (Cupping, Curling, Twisting) | Uneven cell elongation on the upper side of the petiole causes leaves to bend downwards and twist. Leaf margins may curl inwards or outwards. ucanr.edumontana.edu |
| Venation Abnormalities | Veins may appear cleared, parallel, or fused, with interveinal tissue growth being inhibited. ucanr.edumontana.edu | |
| Chlorosis & Necrosis | Yellowing of leaf tissue due to chlorophyll (B73375) degradation, eventually leading to tissue death (browning and drying). encyclopedia.pubmontana.edu | |
| Stems / Shoots | Epinasty & Abnormal Elongation | Stems and new shoots exhibit twisting and uncontrolled, disorganized elongation. montana.edu |
| Swelling, Cracking & Callus Formation | Interference with cell division and enlargement leads to brittleness, swelling, and the formation of undifferentiated callus tissue. ucanr.edumontana.edu | |
| Roots | Inhibition of Growth | Disruption of meristematic tissue in root tips halts primary root growth and the development of lateral roots. ucanr.edu |
| Overall Plant | Stunted Growth | Overall development is arrested due to the profound disruption of metabolic and cellular processes. ucanr.edu |
| Senescence | The herbicidally-induced production of ethylene and abscisic acid accelerates the aging and decay of plant tissues. scielo.brmdpi.com |
Structure
3D Structure
Properties
CAS No. |
861229-15-4 |
|---|---|
Molecular Formula |
C18H27ClO3 |
Molecular Weight |
326.9 g/mol |
IUPAC Name |
2-ethylhexyl (2R)-2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C18H27ClO3/c1-5-7-8-15(6-2)12-21-18(20)14(4)22-17-10-9-16(19)11-13(17)3/h9-11,14-15H,5-8,12H2,1-4H3/t14-,15?/m1/s1 |
InChI Key |
NWTKQOOQEPXMMW-GICMACPYSA-N |
Isomeric SMILES |
CCCCC(CC)COC(=O)[C@@H](C)OC1=C(C=C(C=C1)Cl)C |
Canonical SMILES |
CCCCC(CC)COC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |
Origin of Product |
United States |
Environmental Fate and Behavior of Mecoprop P 2 Ethylhexyl Ester
Hydrolytic Transformation Pathways in Environmental Compartments
Kinetics and Mechanisms of Ester Hydrolysis to Mecoprop (B166265) Acid in Soil and Aquatic Systems
Mecoprop-p-2-ethylhexyl ester, an ester formulation of the herbicide Mecoprop-P (B95672), undergoes hydrolysis as a primary transformation pathway in environmental systems, converting it to the herbicidally active Mecoprop-P acid. service.gov.ukamazonaws.com This chemical transformation is a critical first step in its environmental degradation sequence.
In aquatic environments, the rate of hydrolysis for phenoxy acid esters is significantly influenced by the pH and temperature of the water. nih.gov Generally, hydrolysis is more rapid in alkaline conditions. nih.govinchem.org For the closely related MCPA-2-ethylhexyl ester, studies have shown it to be stable to hydrolysis between pH 5 and 7. However, at a pH of 9, its degradation half-life (DT50) is less than 117 hours. nih.gov Similarly, the hydrolysis half-life for 2,4-D-2-ethylhexyl ester has been reported to be 99.7 days at pH 5, 48.3 days at pH 7, and significantly shorter at 52.2 hours at pH 9. inchem.org24d.info These findings suggest that this compound is likely to be persistent in acidic to neutral waters but will hydrolyze more readily in alkaline aquatic systems.
In soil, chemical hydrolysis is considered a principal mechanism for the conversion of mecoprop esters into the free acid form. service.gov.uk Studies on the analogous compound MCPA-2-ethylhexyl ester in soil-water slurries demonstrated rapid hydrolysis to MCPA acid, with calculated half-lives ranging from 4.5 to 16.6 hours, depending on the soil type and its moisture content. fao.org The hydrolysis of 2,4-D ethylhexyl ester in soil slurries was also found to be rapid, with a half-life of approximately 1.25 to 1.45 hours. apvma.gov.au This rapid conversion is crucial as it releases the more mobile and biologically available acid form into the environment.
Interactive Table: Hydrolysis Half-Life (DT50) of Structurally Similar 2-Ethylhexyl Esters
| Compound | pH | Temperature (°C) | Half-Life (DT50) | Reference |
|---|---|---|---|---|
| 2,4-D-2-ethylhexyl ester | 5 | 25 | 99.7 days | inchem.org24d.info |
| 2,4-D-2-ethylhexyl ester | 7 | 25 | 48.3 days | inchem.org24d.info |
| 2,4-D-2-ethylhexyl ester | 9 | 25 | 52.2 hours | inchem.org24d.info |
| MCPA-2-ethylhexyl ester | 5-7 | - | Stable | nih.gov |
| MCPA-2-ethylhexyl ester | 9 | - | < 117 hours | nih.gov |
| MCPA-2-ethylhexyl ester | 6.3 | 25 | 4.5 - 16.6 hours (in soil) | fao.org |
Research on Racemisation Processes of Mecoprop-P in Environmental Matrices
Mecoprop-P is the single, herbicidally active R-enantiomer of mecoprop. service.gov.uk However, once in the environment, it can undergo racemization—the conversion of the R-enantiomer into its S-enantiomer, resulting in a racemic (R/S) mixture. The potential for this process has been identified as a significant data gap in regulatory risk assessments. nih.gov
While it has been suggested that racemization may not occur without specific catalysts like high temperatures, research indicates that it does happen in environmental matrices, primarily through biological mediation. acs.orgdss.go.th Laboratory studies have confirmed that incubating the pure R-enantiomer (Mecoprop-P) in soil leads to its partial conversion into the S-form. researchgate.net
In aquatic systems, the process is also evident. Investigations in Swiss lakes revealed that while some lakes had the expected higher concentrations of the R-enantiomer, others surprisingly showed a "reversed" composition with higher levels of the S-enantiomer. acs.orgdss.go.th This finding strongly suggests the occurrence of additional biotic processes in the aquatic environment that facilitate enantiomerization. acs.orgdss.go.th Laboratory incubations of Mecoprop-P in lake and river water have confirmed that this enantiomerization is biologically mediated and can lead to residues that are eventually enriched in the S-enantiomer. acs.orgdss.go.th
Biogeochemical Degradation Processes
Following hydrolysis to Mecoprop-P acid, the compound is subject to further degradation, primarily through microbial processes.
Aerobic Biodegradation Dynamics in Varied Soil Environments
In aerobic soil environments, the biodegradation of Mecoprop-P acid is the most significant destructive attenuation mechanism. service.gov.uklyellcollection.org The degradation of the parent this compound itself is non-persistent, with a typical laboratory dissipation time (DT50) of about 3.04 days. The resulting Mecoprop-P acid degrades with a reported aerobic soil DT50 ranging from 3 to 13 days. nih.gov
Degradation is generally rapid in the microbially active topsoil but decreases significantly with depth. service.gov.uk The process is enantioselective and highly dependent on the specific microbial communities present. researchgate.netnih.gov For instance, under aerobic conditions, some studies have observed the preferential degradation of the R-enantiomer at low, environmentally relevant concentrations, whereas the S-enantiomer was degraded more readily at higher concentrations. nih.gov In contrast, another study using a bacterial consortium of Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis found exclusive degradation of the (R)-(+)-isomer. researchgate.net The primary initial metabolite of mecoprop degradation in soil is 4-chloro-2-methylphenol (B52076). service.gov.ukresearchgate.net
Interactive Table: Aerobic Soil Degradation Half-Life (DT50) of Mecoprop
| Compound | Condition | Half-Life (DT50) | Note | Reference |
|---|---|---|---|---|
| This compound | Lab, Aerobic | 3.04 days | Parent ester degradation | - |
| Mecoprop-P acid | Field, Aerobic | 3 - 13 days | Degradation of the acid | nih.gov |
| MCPA acid (similar compound) | Field, Aerobic | < 30 days | Terrestrial field dissipation | amazonaws.com |
Microbial Decomposition and Mineralization in Aquatic Ecosystems
In aquatic ecosystems, microbial decomposition is a key process for lowering the concentrations of phenoxy acids like Mecoprop-P. nauka.gov.pl The process is influenced by the composition of microbial communities, oxygen levels, and the properties of the compound. nauka.gov.pl
Aerobic degradation is a primary pathway, and the presence of oxygen enhances the mineralization of mecoprop. nih.gov In studies with high oxygen concentrations, the mineralization of mecoprop reached 14-27% over a 200-day period. nih.gov The bacterium Sphingomonas herbicidovorans has been shown to be capable of utilizing both enantiomers of mecoprop as a sole carbon and energy source, though it preferentially degrades the (S)-enantiomer. asm.org The degradation of mecoprop in aquatic systems can lead to the formation of the metabolite 4-chloro-2-methylphenol, which is also subject to further degradation.
Anaerobic Degradation Pathways and Associated Microorganisms
The degradation of Mecoprop-P under anaerobic conditions is more variable and less reliable than in aerobic environments. lyellcollection.orggeoscienceworld.org Several studies have reported that mecoprop is persistent and does not degrade in anaerobic aquifers or under sulphate-reducing and methanogenic conditions. geoscienceworld.org This recalcitrance is particularly relevant in environments like landfill plumes, which are typically anaerobic. lyellcollection.orggeoscienceworld.org
However, other research demonstrates that anaerobic degradation is possible under specific conditions, particularly nitrate-reducing conditions. researchgate.netnih.gov The process is often highly enantioselective. For example, anaerobic denitrifying organisms have been shown to preferentially degrade the S-enantiomer of MCPP. nih.gov In contrast, another study suggested that degradation under anaerobic conditions in deeper soil layers favors the R-enantiomer. researchgate.net This variability highlights that the potential for anaerobic degradation is highly dependent on the presence of specific anaerobic microbial communities and suitable electron acceptors like nitrate (B79036).
Identified microorganisms capable of degrading mecoprop, some of which may function under anaerobic or facultative anaerobic conditions, include species from the genera Alcaligenes, Pseudomonas, and Sphingomonas. researchgate.netasm.orgnih.gov
Influence of Environmental Parameters on Biodegradation Rates (e.g., Soil Depth, Organic Carbon Content)
The biodegradation of mecoprop-p, the primary active metabolite of this compound, is significantly influenced by environmental factors, most notably soil depth. Biodegradation is the main pathway for its dissipation in soil, but its rate decreases markedly with increasing depth.
Detailed research has shown that the degradation potential is much higher in topsoil compared to subsoil layers. herts.ac.uk In one study, the half-life (DT50) of mecoprop-p was approximately 12 days in soil sampled from less than 30 cm depth. This increased progressively as depth increased, reaching over 84 days at a depth of 70–80 cm. fao.org A lag phase of 23 to 34 days was observed in sub-soil before rapid degradation began, a phase that was absent in top-soil samples. fao.org Other studies have confirmed this trend, noting a rapid decrease in degradation rates, especially at depths greater than 1 meter below ground level. herts.ac.uk For instance, one investigation found degradation in topsoil but none in samples from the unsaturated subsoil.
Conversely, the organic carbon content in topsoil appears to have little effect on the degradation rate of mecoprop. While sorption of the compound is related to organic matter, studies have not found a strong correlation between organic carbon levels and the speed of biodegradation in surface soils.
Table 1: Influence of Soil Depth on Mecoprop-p Biodegradation Half-Life (DT50)
| Soil Depth | Biodegradation Half-Life (DT50) | Lag Phase |
| < 30 cm | ~12 days | None |
| 70 - 80 cm | > 84 days | 23 - 34 days |
This table presents data on the biodegradation rates of Mecoprop-p at different soil depths, illustrating a significant increase in persistence with depth.
Photochemical Degradation Studies
Photochemical degradation, or photolysis, is another pathway for the breakdown of this compound and its acid metabolite, mecoprop-p. This process is particularly relevant in aqueous environments and on soil surfaces.
In aqueous environments, mecoprop-p photodegrades at a moderate pace. Studies show an aqueous photolysis half-life of approximately 7 days at pH 7 for this compound. herts.ac.uk This is consistent with data for the acid form (mecoprop-p), which has reported aqueous photolysis half-lives ranging from 4.9 to 7.2 days. epa.gov
For comparison, the structurally similar compound 2,4-D 2-ethylhexyl ester degrades much more slowly under photolytic conditions. Its half-life in aqueous solution under natural sunlight was found to be 128.2 days, compared to 252.5 days in the dark, indicating that while light accelerates its breakdown, the process is slow. inchem.orgapvma.gov.au
The chemical form of the herbicide plays a critical role in its photolytic behavior. Research indicates that phenoxy acid esters, such as this compound, are photodegraded at a slower rate than their corresponding acid forms. researchgate.net
The primary transformation process for the ester form in the environment is hydrolysis, which converts it into the mecoprop-p acid. nih.gov This hydrolysis can be very rapid. In soil slurry studies, the half-life for the hydrolysis of the similar MCPA 2-ethylhexyl ester ranged from just 4.5 to 16.6 hours. fao.org In natural water, the hydrolysis of 2,4-D 2-ethylhexyl ester was even faster, with a calculated half-life of only 6.2 hours. apvma.gov.au Once the ester is hydrolyzed to the more mobile and photolytically susceptible acid form, it can then be degraded by sunlight in water or on the soil surface.
Efficacy under Controlled and Natural Light Regimes
Environmental Transport and Mobility Studies
The potential for this compound to move within the environment is governed by its interaction with soil and sediment and its solubility in water, which together determine its leaching risk.
Sorption of phenoxy herbicides like mecoprop is primarily related to the organic carbon content of the soil. nufarm.com However, the ester form behaves differently from the acid form. This compound is more hydrophobic and is expected to have a significantly higher sorption coefficient (Koc/Kfoc) than the mecoprop-p acid. herts.ac.ukservice.gov.uk This means the ester binds more strongly to soil particles initially.
Once the ester hydrolyzes to the acid form, it becomes more water-soluble and less strongly adsorbed, increasing its mobility. service.gov.uk The mecoprop-p acid is considered to be weakly adsorbed by soils. Freundlich sorption coefficients (Kfoc) for mecoprop-p have been measured in a range of 12-167 mL/g across ten different soil types. herts.ac.uk This weak sorption contributes to its potential for movement through the soil profile.
Table 2: Soil Sorption Coefficients for Mecoprop-p (Acid Form)
| Soil Parameter | Value Range | Soil Types Tested |
| Kfoc (Freundlich organic carbon-water (B12546825) partitioning coefficient) | 12 - 167 mL/g | 10 |
| Kf (Freundlich coefficient) | 0.3 - 4.5 mL/g | 10 |
| 1/n (Freundlich exponent) | 0.66 - 1.01 | 10 |
This table summarizes the sorption characteristics of the mecoprop-p acid, indicating generally low to moderate sorption across various soils. Data is from the EU 2016 RAR dossier. herts.ac.uk
Due to its high water solubility and weak sorption, the mecoprop-p acid form is mobile in soil and has a recognized potential to leach into groundwater. epa.govnufarm.com This has been confirmed by empirical data, with mecoprop being one of the most frequently detected herbicides in UK groundwater. bund.de
Environmental fate models are used to predict this potential movement. The EPA utilizes models like PRZM/EXAMS to estimate environmental concentrations in drinking water sources. epa.gov These screening-level models are designed to be conservative and protective of potential exposure. Modeling for residential turf use has generated estimates for peak and mean concentrations in both surface water and groundwater.
Table 3: Modeled Environmental Concentrations (MEC) of Mecoprop-p for Residential Use
| Water Source | Modeling Scenario | Peak Concentration (ppb) | Annual Mean Concentration (ppb) |
| Surface Water | CA Residential RLF | 24.0 | 13.0 |
| Groundwater | WI_sand | 32.0 | 31.0 |
This table shows the estimated drinking water concentrations for MCPP-p from modeling, as presented in a 2019 MCPP-p Task Force submission. Note that the groundwater model predicted higher concentrations than the surface water model in this specific comparison. researchgate.net
The GUS (Groundwater Ubiquity Score) index, another modeling tool, calculates a value of 1.07 for mecoprop-p, indicating a low leachability potential under that specific calculation method. herts.ac.uk However, the combination of modeling, high mobility, and frequent detection in monitoring programs confirms that leaching is a significant environmental transport pathway for this compound. epa.govbund.de
Hydrodynamic Transport Dynamics in Soil Pore Water and Aquifer Systems
The movement of this compound through soil and into groundwater is governed by its chemical properties and the hydrogeological characteristics of the environment. A critical initial step in its environmental journey is its rapid hydrolysis to the more mobile active ingredient, Mecoprop-p (MCPP-p) acid. apvma.gov.au This transformation significantly influences its transport dynamics.
The ester form itself is expected to have a higher organic carbon-water partitioning coefficient (Koc) than its acid metabolite, suggesting a greater tendency to adsorb to soil organic matter. herts.ac.uk However, due to its rapid breakdown, the transport of the parent ester is limited. The resulting Mecoprop-p acid is water-soluble and exhibits relatively low sorption to soil particles, making it prone to leaching through the soil profile with infiltrating water. service.gov.uk This mobility creates a potential for the contamination of underlying aquifers.
Studies have shown that the movement of Mecoprop-p in soil is influenced by factors such as soil type, organic matter content, and pH. In soils with lower organic matter, the mobility of Mecoprop-p is generally higher. canada.ca The presence of macropores and preferential flow paths in soil can also facilitate the rapid transport of Mecoprop-p to greater depths, bypassing the more biologically active topsoil where degradation is most likely to occur.
Environmental Persistence Assessments
The persistence of this compound in the environment is primarily determined by the persistence of its principal degradation product, Mecoprop-p acid. The ester itself is not persistent in soil or aquatic environments due to its rapid hydrolysis.
Soil Persistence and Dissipation Rate Studies
In soil, the dissipation of this compound is largely a function of the degradation of Mecoprop-p acid. Microbial degradation is the primary mechanism for the breakdown of Mecoprop-p in soil. canada.ca The rate of dissipation is often expressed as a half-life (DT50), the time it takes for 50% of the initial concentration to degrade.
Field studies have shown that the dissipation of Mecoprop-p in soil is relatively rapid, though it can vary depending on soil type, temperature, and moisture content. One study noted that the half-life of mecoprop-p in topsoil (less than 30 cm depth) was approximately 12 days, while it increased significantly to over 84 days at depths of 70-80 cm, where microbial activity is lower. researchgate.net Another study reported DT50 values for MCPA, a similar phenoxyalkanoic acid herbicide, ranging from 4.5 to 7.0 days in various European surface soils. researchgate.net While specific DT50 values for the 2-ethylhexyl ester are not widely reported due to its rapid hydrolysis, the dissipation of the parent compound is intrinsically linked to the degradation of the resulting acid.
Interactive Data Table: Soil Dissipation of Mecoprop-p
| Soil Depth | Half-life (DT50) (days) | Key Factors Influencing Dissipation |
| < 30 cm | ~12 | Higher microbial activity |
| 70-80 cm | > 84 | Lower microbial activity, reduced oxygen |
Aquatic System Persistence Evaluations (e.g., Sediment-Water Interfaces)
In aquatic environments, this compound is also subject to rapid hydrolysis to Mecoprop-p acid. The persistence of Mecoprop-p in aquatic systems is influenced by factors such as water chemistry, temperature, light, and the presence of microorganisms in the water column and sediment.
Interactive Data Table: Persistence of Mecoprop-p in Water-Sediment Systems
| System | DissT50 Water (days) | DT50 Whole System (days) | DT50 Sediment (days) |
| Manningtree | 49 | 59 | 130 |
| Ongar | 30 | 35 | 12-40 |
| Calwich Abbey | 72.5 | 83.2 | Not Reported |
| Swiss Lake | 171 | 244 | Not Reported |
Metabolite Identification and Environmental Distribution
Characterization of Primary and Secondary Degradation Products
The primary degradation pathway for this compound is the rapid hydrolysis of the ester bond, yielding Mecoprop-p acid and 2-ethylhexanol . Mecoprop-p acid is the herbicidally active compound and the main substance of environmental interest following the application of the ester.
Further degradation of Mecoprop-p acid occurs primarily through microbial action in soil and water. The main metabolite identified in soil is 4-chloro-2-methylphenol (4-CMP). herts.ac.uk This compound is formed through the cleavage of the ether linkage in the Mecoprop-p molecule. In some cases, further hydroxylation of the parent molecule can lead to the formation of hydroxylated metabolites. nih.gov Under certain conditions, such as anaerobic environments, the degradation pathway can differ, potentially leading to the transient accumulation of metabolites like 4-CMP. service.gov.uk
Spatiotemporal Occurrence of Metabolites in Environmental Media
The primary metabolite, Mecoprop-p acid, has been detected in various environmental compartments, including surface water and groundwater, reflecting its mobility and use patterns. service.gov.uk The concentrations can vary seasonally, often correlating with application periods. For example, studies have detected mecoprop in Ontario streams at concentrations ranging from 0.0005 to 0.829 µg/L. mnhn.fr In European rivers, concentrations are often lower, with maximums around 0.025 µg/L, and are influenced by the timing of agricultural applications. mnhn.fr
The secondary metabolite, 4-chloro-2-methylphenol (4-CMP), has also been identified in environmental samples. Monitoring data for 4-CMP is less extensive than for the parent acid. However, given its formation from Mecoprop-p, its presence is expected in areas with significant herbicide use. One report indicated that the predicted environmental concentration for 4-CMP in soil is very low, in the range of 0.00000088 - 0.000002 mg/kg. oecd.org In water, predicted local concentrations have been estimated at around 0.0014 to 0.0038 mg/L. oecd.org The development of sensitive analytical methods allows for the detection of both MCPA and its metabolite 4-chloro-2-methylphenol at low ng/L levels in water samples. nih.gov
Interactive Data Table: Environmental Occurrence of Mecoprop-p and its Metabolite 4-chloro-2-methylphenol
| Compound | Environmental Medium | Location/Study | Concentration Range |
| Mecoprop-p | Surface Water | Ontario, Canada | 0.0005 - 0.829 µg/L |
| Mecoprop-p | Surface Water | Danube River Tributaries, Europe | Max: 0.025 µg/L |
| Mecoprop-p | Groundwater | UK | Max: 62 µg/L |
| 4-chloro-2-methylphenol | Soil (Predicted) | General | 0.00000088 - 0.000002 mg/kg |
| 4-chloro-2-methylphenol | Water (Predicted) | Local | 0.0014 - 0.0038 mg/L |
Advanced Remediation and Attenuation Research
Advanced Oxidation Processes (AOPs) for Environmental Remediation
Advanced Oxidation Processes (AOPs) are a class of water treatment technologies designed to remove organic and inorganic contaminants. researchgate.net These methods are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules into simpler, less harmful substances. mdpi.comresearchgate.net AOPs are considered an effective strategy for treating water contaminated with persistent organic pollutants like herbicides. mdpi.comgnest.org
The fundamental principle of AOPs is the production of hydroxyl radicals (•OH). researchgate.net These radicals have a high standard electrode potential, enabling them to oxidize a wide array of organic compounds, including pesticides, that are often resistant to conventional treatment methods. mdpi.com The reactions initiated by hydroxyl radicals can lead to the partial degradation or complete mineralization of pollutants into carbon dioxide, water, and inorganic ions. mdpi.comscirp.org AOPs can be broadly categorized into photochemical and non-photochemical processes, as well as homogeneous and heterogeneous systems, depending on the phases of the reactants and catalysts involved. gnest.org
Ozonation is an established AOP that can effectively degrade phenoxy herbicides. canada.ca Studies have demonstrated that ozone, when used alone or in combination with other processes like biological activated carbon filtration, can significantly reduce the concentration of related phenoxy herbicides. canada.ca For instance, ozonation alone has been shown to achieve a 65% reduction of MCPA, a structurally similar herbicide, from initial concentrations of 20 µg/L. canada.ca The combination of ozonation with photocatalysis, known as photocatalytic ozonation, has proven to be highly efficient for both the degradation and mineralization of phenoxy herbicides like MCPP (Mecoprop). researchgate.netresearchgate.net
The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals. researchgate.net This method is considered a cost-effective AOP for degrading persistent organic pollutants. conicet.gov.ar The efficiency of the Fenton process can be significantly enhanced by the application of ultraviolet (UV) light, a process known as photo-Fenton. nih.govscielo.org.mx The UV radiation facilitates the regeneration of Fe²⁺ from Fe³⁺, thereby sustaining the catalytic cycle and increasing the production of hydroxyl radicals. nih.govresearchgate.net Research has shown that the photo-Fenton process is highly effective in degrading Mecoprop (B166265) (MCPP) in both deionized and surface water. ut.ac.ir In a study on the herbicide mecoprop, the photo-Fenton process demonstrated a strong degradation capacity, which was linked to the destruction of H₂O₂ by the Fenton and photo-Fenton reactions, leading to a high concentration of hydroxyl radicals. scielo.org.mx
Interactive Table: Comparison of Fenton and Photo-Fenton for Pollutant Degradation
Heterogeneous photocatalysis using semiconductors like titanium dioxide (TiO₂) is a widely studied AOP for the degradation of organic pollutants. scirp.org TiO₂ is favored due to its high photosensitivity, chemical stability, non-toxicity, and low cost. scirp.org When irradiated with UV light, TiO₂ generates electron-hole pairs that react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species, which then degrade the pollutant. nih.gov The photocatalytic degradation of Mecoprop using TiO₂ has been shown to be effective, with visible light irradiation inducing the formation of a charge-transfer complex between TiO₂ and mecoprop, leading to enhanced degradation rates compared to direct photolysis. chem-soc.si The efficiency of this process can be influenced by the catalyst loading. chem-soc.si Combining TiO₂ with other materials, such as carbon nanotubes (CNT), can further enhance the photocatalytic removal of related phenoxy herbicides. clinicsearchonline.org
Interactive Table: Research Findings on Photocatalytic Degradation
The combination of UV radiation with oxidizing agents like hydrogen peroxide (H₂O₂) or persulfate (S₂O₈²⁻) creates a powerful AOP. researchgate.netnih.gov UV light photolyzes the oxidizing agent to generate highly reactive radicals (•OH from H₂O₂ and SO₄•⁻ from S₂O₈²⁻) that effectively degrade organic contaminants. nih.govtandfonline.com The UV/H₂O₂ process has been identified as a promising method for the degradation of Mecoprop at environmentally relevant concentrations. ut.ac.ir Similarly, the UV-activated persulfate system has been shown to be effective for the degradation of other phenoxy herbicides, with the process efficiency being pH-dependent. researchgate.netnih.gov
Sonochemical degradation, or sonolysis, utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and collapse of microbubbles. openbiotechnologyjournal.com This collapse creates localized hot spots with extreme temperatures and pressures, leading to the formation of free radicals that can degrade pollutants. openbiotechnologyjournal.com
Electrooxidative techniques involve the generation of oxidants at the surface of an anode to degrade contaminants. aidic.it Boron-doped diamond (BDD) electrodes are particularly effective for the electrochemical destruction of chlorophenoxy herbicides. aidic.it
The combination of these techniques, such as sonolysis with electrochemical processes, can enhance degradation efficiency. openbiotechnologyjournal.comnih.gov For example, the ultrasonic-assisted electro-activation of persulfate has been successfully used to degrade 2,4-D, a related phenoxy herbicide, demonstrating a synergistic effect that improves removal rates compared to individual processes. nih.gov
Synergistic Effects of Ultraviolet Radiation with Oxidizing Agents
Bioremediation and Natural Attenuation Research Strategies
Bioremediation and natural attenuation strategies for Mecoprop-p-2-ethylhexyl ester are predicated on the initial, rapid hydrolysis of the ester to its parent acid, Mecoprop-P (B95672) (MCPP). service.gov.uk The subsequent degradation of MCPP is the focus of most research.
Investigation of In-situ Biodegradation Enhancement Techniques
Research into enhancing the in-situ biodegradation of phenoxy acid herbicides like Mecoprop has centered on biostimulation, which involves adding substances to the contaminated environment to encourage microbial activity. nih.gov A primary degradation pathway for mecoprop involves its transformation into 4-chloro-2-methylphenol (B52076) (4-CMP). service.gov.ukd-nb.info
Key enhancement techniques investigated include:
Nutrient Amendment: The addition of inorganic nutrients has been shown to be a viable strategy. Specifically, amending soil with nitrate (B79036) has been found to enhance the degradation of high concentrations of MCPP, particularly under anaerobic or nitrate-reducing conditions. nih.gov
Substrate Addition: The use of organic substrates to stimulate co-metabolism has been explored. However, in studies on MCPP, glucose amendment did not show an enhancement of its degradation. nih.gov
Enantiomer-Specific Degradation: Since Mecoprop-P is the biologically active (R)-enantiomer of mecoprop, understanding the enantioselective preferences of microbial communities is crucial. nih.govd-nb.info Research has identified aerobic microorganisms that preferentially degrade the R-enantiomer, suggesting that maintaining aerobic conditions could be a key enhancement technique for Mecoprop-P. nih.gov
Research on Phytoremediation Potential and Mechanisms
Currently, there is a lack of specific research findings in the public domain concerning the phytoremediation potential and associated mechanisms for this compound.
Factors Governing Remediation and Attenuation Efficiency
The efficiency of remediation and attenuation for this compound is governed by several critical factors, including the initial concentration of the compound, the availability of nutrients, and the composition of the native microbial community. The ester's degradation begins with hydrolysis to Mecoprop-P, and the subsequent breakdown of the acid is influenced by these variables. service.gov.ukresearchgate.net
Influence of Initial Substrate Concentration on Degradation Kinetics
The initial concentration of mecoprop in soil and water significantly influences the rate and model of its degradation. Research shows a distinct shift in degradation kinetics from non-growth-linked to growth-linked as the concentration increases. researchgate.net
Low Concentrations: At concentrations below 10 µg/L, mecoprop degradation occurs but does not appear to support the growth of a larger, specialized microbial community, resulting in no acceleration of the degradation rate over time. service.gov.uk
Moderate Concentrations: A shift to growth-linked mineralization kinetics is observed in aquifer sediments with mecoprop concentrations greater than 10.0 µg/kg. researchgate.net This indicates that at these levels, the herbicide can act as a substrate to support the proliferation of specific degrading microbes.
High Concentrations: Very high concentrations of mecoprop are reported to be less amenable to biodegradation, particularly in subsurface soils where conditions may be less favorable. service.gov.uk In studies with the related MCPA 2-ethylhexyl ester at an initial concentration of 5 mg/kg, degradation followed a two-phase model, with an initial rapid hydrolysis phase followed by a slower degradation rate. fao.org
| Concentration Range | Observed Kinetic Behavior | Implication for Remediation | Source |
|---|---|---|---|
| <10 µg/L | Non-growth linked; no increase in degradation rate with time. | Degradation relies on existing microbial populations without enrichment. | service.gov.uk |
| >10 µg/kg | Shift from non-growth to growth-linked mineralization. | Compound can serve as a growth substrate, stimulating specific degraders. | researchgate.net |
| High Point-Source Concentrations | Less amenable to biodegradation, especially in subsoil. | High concentrations may be inhibitory or mass-transfer limited. | service.gov.uk |
Characterization of Microbial Community Responses and Dynamics in Remediation Processes
The presence of this compound and its degradation products can induce significant shifts in the structure and function of soil and water microbial communities.
Community Structure Shifts: The application of herbicide mixtures containing mecoprop has been shown to alter the microbial community structure, causing a significant reduction in the relative abundance of Gram-positive bacteria and an increase in Gram-negative bacteria. mdpi.com
Enantioselective Microbial Populations: Research has successfully discriminated between different microbial communities based on their ability to degrade specific mecoprop enantiomers. nih.gov This includes aerobic communities that show a preference for the (R)-enantiomer (Mecoprop-P) and anaerobic, denitrifying communities that preferentially degrade the (S)-enantiomer. nih.gov This distinction is vital for designing remediation strategies that target the specific Mecoprop-P form. In studies on the related compound Di-(2-ethylhexyl) phthalate, contamination led to Sphingomonas and Bacillus becoming the dominant microbes, with the relative abundance of bacterial phyla like Acidobacteria and Proteobacteria shifting based on contaminant concentration. nih.gov
Environmental Monitoring and Advanced Analytical Methodologies
Development and Validation of Analytical Techniques for Environmental Quantification
Accurate quantification of Mecoprop-p-2-ethylhexyl ester and its acid form in the environment relies on sophisticated analytical techniques. The choice of method often depends on the target analyte (the ester or the acid), the sample matrix, and the required level of sensitivity.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of phenoxy acid herbicides like mecoprop (B166265). nih.gov For the analysis of the parent this compound, liquid injection GC-MS can be employed directly. irbnet.de However, the acid metabolite, mecoprop-p (B95672), is polar and not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is required to convert it into a more volatile form. researchgate.net
Several derivatization agents have been tested for the analysis of acidic herbicides. A method using N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MtBSTFA) was developed for the simultaneous analysis of 31 pesticides, including mecoprop-p. nih.govresearchgate.net This silylation agent produces specific fragments that are useful for identification and quantification. nih.govresearchgate.net Other approaches involve methylation to form methyl esters, using reagents like diazomethane (B1218177) or boron trifluoride-methanol. oup.comnih.gov The molecular integrity of the resulting derivatives is typically confirmed using a mass selective detector (MSD). oup.com
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS), are preferred methods for analyzing polar herbicides and their metabolites. These techniques can often analyze the acid form of mecoprop directly without the need for derivatization.
One validated method for the simultaneous determination of phenoxy acids and their corresponding 2-ethylhexyl esters, including Mecoprop-p and this compound, utilizes an Agilent 1290 Infinity HPLC system coupled to a Sciex TripleQuad 6500 mass spectrometer. epa.gov This method employs a C18 column and a mobile phase gradient of water and methanol, both containing 0.1% formic acid, with detection by electrospray ionization (ESI) in negative mode. epa.gov Another study successfully used UPLC-MS/MS for the analysis of MCPP from extracts of building materials. irbnet.de For the analysis of mecoprop in surface water, a method using liquid chromatography-negative ion electrospray tandem mass spectrometry (LC-ESI-MS/MS) with selected reaction monitoring has been developed. canada.ca
Effective sample preparation is critical for accurate analysis and involves extraction, cleanup, and concentration of the analytes from the environmental matrix. canada.ca For soil samples, a common procedure involves an initial hydrolysis step using a sodium hydroxide (B78521) solution, often heated overnight. epa.gov This step is designed to convert the this compound to its parent acid, mecoprop-p, allowing for the determination of the total mecoprop residue. epa.gov Following hydrolysis, the sample is acidified to a low pH before extraction. epa.gov
For the analysis of the acid form by GC, derivatization is a key step that requires optimization. Studies have compared various esterification methods for mecoprop, including using 2,2,2-trifluoroethanol (B45653) (TFE) with an acid catalyst like H₂SO₄. oup.comoup.com The efficiency of this reaction can be maximized by adjusting the volume of the catalyst, reaction time, and temperature. oup.com For instance, optimal efficiency was achieved by reacting the dried extract with H₂SO₄ and TFE for 8 hours at 22°C or for 120 minutes at 60°C. oup.com Another derivatization strategy involves methylation with trimethylanilinium hydroxide (TMAH), where factors like reaction time and temperature are optimized through statistical design to create a rapid and automatable method. nih.gov
Solid-phase extraction (SPE) is a widely used technique for cleaning up and concentrating extracts from water samples prior to chromatographic analysis. canada.caresearchgate.net
The sensitivity of an analytical method is defined by its Limit of Detection (LOD), the lowest concentration of an analyte that can be reliably distinguished from background noise, and its Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. These limits are crucial for assessing environmental contamination, especially in relation to regulatory thresholds.
For the analysis of Mecoprop-p and its 2-ethylhexyl ester in soil, one validated LC-MS/MS method established an LOQ of 0.01 mg/kg for both compounds. epa.gov The calculated LODs in clay soil for Mecoprop-p and its ester were in the range of 0.000222-0.000334 mg/kg. epa.gov In another study analyzing polymer bitumen membranes, the determination thresholds for MCPP esters using GC-MS and for MCPP using UPLC-MS/MS were below 1 µg/L in the extract. irbnet.de For surface water samples analyzed by LC-ESI-MS/MS, detection limits between 1 and 20 ng/L were achieved for various phenoxyacid herbicides. canada.ca
The following table summarizes reported detection and quantification limits for mecoprop and its ester in different environmental matrices.
| Analyte | Matrix | Method | LOQ | LOD | Reference |
| Mecoprop-p | Soil (Clay) | LC-MS/MS | 0.01 mg/kg | 0.000222-0.000334 mg/kg | epa.gov |
| This compound | Soil (Clay) | LC-MS/MS | 0.01 mg/kg | 0.000222-0.000334 mg/kg | epa.gov |
| Mecoprop-p | Surface Water | LC-ESI-MS/MS | - | 1-20 ng/L | canada.ca |
| MCPP Esters | Polymer Bitumen | GC-MS | < 1 µg/L | - | irbnet.de |
| MCPP | Polymer Bitumen | UPLC-MS/MS | < 1 µg/L | - | irbnet.de |
Optimization of Sample Preparation and Derivatization Strategies for Ester and Acid Forms
Environmental Occurrence and Surveillance Studies
This compound and its parent acid, mecoprop-p, are subject to environmental monitoring due to their potential to contaminate soil and water. ontosight.ai The ester is expected to hydrolyze to the acid form, which is mobile and can leach into groundwater. service.gov.uknih.gov Mecoprop is considered a key indicator of pollution from landfills and is frequently detected in leachate. service.gov.uk
In a study of stormwater retention ponds, mecoprop was detected in 100% of samples, with concentrations ranging from 15 to 2403 ng/L. canada.ca Its degradation product, 4-chloro-2-methylphenol (B52076), was also detected in 13% of the samples. canada.ca
Groundwater monitoring is a critical component of environmental surveillance for mecoprop. The compound has properties associated with chemicals detected in groundwater, and its use in areas with permeable soils and shallow water tables may lead to contamination. epa.gov
Data from European monitoring programs have confirmed the presence of mecoprop in groundwater. A technical report from the European Environment Agency covering 2007 to 2017 showed that herbicides, as a group, exceeded the relevant standard in about 7% of groundwater monitoring stations. europa.eu More specifically, mecoprop has been identified as one of the most frequently detected herbicides in groundwater in both Ireland and the UK, with concentrations sometimes exceeding the EU drinking water quality standard of 0.1 µg/l. researchgate.net A survey in Western Europe found mecoprop concentrations up to 600 µg/L in deep groundwater. service.gov.uk This frequent detection underscores the importance of continued surveillance to protect drinking water resources. service.gov.ukresearchgate.net
Assessment of Surface Water Presence and Concentration Profiles
The monitoring of this compound in aquatic environments reveals a complex profile, largely dictated by its chemical instability in water. The ester form is known to undergo rapid and complete hydrolysis to its primary metabolite, Mecoprop-p (MCPP-p) acid, upon assimilation into the environment. orst.edu Consequently, while the 2-ethylhexyl ester is a source of contamination, it is the more stable acid form that is typically detected and quantified in surface water monitoring programs. orst.eduwfduk.org
The presence of Mecoprop-p in surface waters is well-documented, often resulting from both agricultural and urban sources. wfduk.orgepa.gov Modeling by the U.S. Environmental Protection Agency (EPA), using the PRZM/EXAMS models, has estimated potential concentrations in surface water following residential turf applications. orst.eduepa.gov These models predict peak concentrations that can reach into the parts-per-billion (ppb) range. orst.edu For instance, a scenario for homeowner-applied residential use in California projected a peak concentration of 24.0 ppb. orst.edu Studies in urban catchments have found that concentrations of mecoprop in stormwater runoff can exceed the Swiss water quality standard of 0.1 μg/L. bund.de
Advanced analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are employed for the determination of phenoxy acids like Mecoprop-p in surface water, allowing for low limits of detection. wfduk.orgbeyondpesticides.org
Table 1: Estimated Surface Water Concentrations for Mecoprop-p This interactive table summarizes modeled concentrations of Mecoprop-p acid in surface water based on different residential use scenarios.
| Use Scenario | Application Method | Peak Concentration (µg/L) | Annual Mean Concentration (µg/L) | Data Source |
| Residential (California) | Homeowner Applied | 24.0 | 13.0 | orst.edu |
| Residential (Florida Turf) | Ground Spray | 11.69 | 4.78 | epa.gov |
| Residential (Florida Turf) | Granular | 11.56 | 4.75 | epa.gov |
| Residential (Pennsylvania Turf) | Ground Spray | 6.66 | 3.19 | epa.gov |
| Residential (Pennsylvania Turf) | Granular | 6.66 | 2.97 | epa.gov |
Detection in Landfill Leachate and Urban Stormwater Runoff
This compound and its parent acid, Mecoprop-p, are significant contaminants in specific waste streams, particularly landfill leachate and urban stormwater. Mecoprop is considered a key indicator of pollution from municipal solid waste landfills. epa.govherts.ac.uk
Landfill Leachate: The disposal of products containing mecoprop, or materials contaminated with it, leads to its frequent detection in landfill leachate. epa.govherts.ac.uk A comprehensive study of over 50 UK landfill sites found mecoprop in 98% of leachate samples. herts.ac.uke-jarb.org Concentrations can vary widely, from low microgram-per-liter levels to extremely high values in cases of industrial disposal. epa.govherts.ac.uk For example, at the Helpston landfills in the UK, where around 40 tonnes of mecoprop from tank washings were deposited, leachate concentrations as high as 432,000 µg/l have been observed. epa.govherts.ac.uk A study of two landfill sites in the Weaver/Gowy Catchment in England found Mecoprop-p concentrations in leachate ranging from 0.06 to 290 µg/l. coastalwiki.orgnih.gov
Table 2: Mecoprop-p Concentrations in Landfill Leachate This interactive table presents a range of reported concentrations of Mecoprop-p acid in landfill leachate from various studies.
| Location / Study | Concentration Range (µg/L) | Mean Concentration (µg/L) | Median Concentration (µg/L) | Maximum Reported Concentration (µg/L) | Data Source |
| UK Leachate Survey (58 sites) | Up to 140 | 21.8 | 11 | 140 | epa.gov |
| Weaver/Gowy Catchment, UK | 0.06 - 290 | - | - | 290 | coastalwiki.orgnih.gov |
| Helpston Landfill, UK | - | - | - | 432,000 | epa.govherts.ac.uk |
| Vejen Landfill, Denmark | - | - | - | 600 | epa.govherts.ac.uk |
| Sjoelund Landfill, Denmark | - | - | - | 300 | epa.govherts.ac.uk |
| Kolliken Landfill, Switzerland | - | - | - | 975 | epa.govherts.ac.uk |
Urban Stormwater Runoff: A primary source of this compound in urban environments is its use as a root-penetration-resistant agent in building materials, particularly polymer bitumen sealing membranes used on flat roofs. When these materials come into contact with water, the ester can be washed out and subsequently hydrolyze to Mecoprop-p. Studies in Switzerland identified the installation of these root-resistant membranes as the main source of mecoprop in stormwater runoff in a studied catchment. Research has demonstrated that the leaching rate is dependent on material characteristics, such as the specific root protection agent used. bund.de The resulting runoff can lead to concentrations in receiving urban brooks that are in the same order of magnitude as those from agricultural applications. herts.ac.uk
Bioaccumulation Investigations in Non-Target Aquatic Organisms
The bioaccumulation potential of this compound is primarily understood through the lens of its rapid hydrolysis to Mecoprop-p acid. While the ester itself has a high octanol-water partition coefficient (log Kow), suggesting a tendency to bioaccumulate, its instability in aquatic environments means that exposure and subsequent bioaccumulation are overwhelmingly driven by the properties of the acid metabolite. orst.edue-jarb.org
The acid form, Mecoprop-p, has a low potential to bioaccumulate in fish. orst.edu This is supported by studies measuring the bioconcentration factor (BCF), which quantifies the accumulation of a chemical in an organism from water. A study on bluegill sunfish (Lepomis macrochirus) exposed to MCPP acid reported low BCF values. epa.govherts.ac.uk The EPA reviewed this data and found the observed levels of bioaccumulation to be of "virtually no significance". herts.ac.uk Another assessment estimated a BCF of 3 for mecoprop in fish, which suggests the potential for bioconcentration in aquatic organisms is low. European regulatory reviews have also concluded that mecoprop is not expected to bioaccumulate in aquatic organisms. epa.gov
Table 3: Bioconcentration Factors (BCF) for Mecoprop-p Acid in Fish This interactive table shows measured Bioconcentration Factors for Mecoprop-p acid, indicating its low potential for bioaccumulation.
| Organism | Tissue | BCF Value | Exposure Conditions | Data Source |
| Bluegill Sunfish (Lepomis macrochirus) | Edible Tissue | 1.2 | 28 days exposure at 1 ppm | herts.ac.uk |
| Bluegill Sunfish (Lepomis macrochirus) | Non-edible Tissue | 5.5 | 28 days exposure at 1 ppm | herts.ac.uk |
| Bluegill Sunfish (Lepomis macrochirus) | Whole Fish | 3.0 | 28 days exposure at 1 ppm | herts.ac.uk |
| Bluegill Sunfish (Lepomis macrochirus) | Not Specified | 3.0 | 1,000 µg/l exposure | epa.gov |
Despite the low bioaccumulation potential, studies have shown that Mecoprop-p can have direct toxic effects on non-target aquatic organisms. Research using zebrafish (Danio rerio) as a model organism revealed that exposure to Mecoprop-p can induce developmental toxicity. coastalwiki.org Observed effects included morphological abnormalities such as decreased eye size and body length, heart edema, and an increase in apoptotic cells. coastalwiki.org The study also found that Mecoprop-p damaged cardiovascular structures, including the heart and aortic arches, which are critical for normal blood flow. coastalwiki.org These findings indicate that while the compound may not persist in tissues, it can still pose a risk to the normal development of aquatic life. coastalwiki.org
Ecotoxicological Research in Non Target Organisms
Methodologies for Ecological Risk Assessment
The ecological risk assessment for Mecoprop-p-2-ethylhexyl ester, like other pesticides, involves a tiered approach. This process begins with the evaluation of its physicochemical properties and fate in the environment. herts.ac.ukservice.gov.uk An essential aspect of this assessment is the use of standardized toxicity tests on representative non-target organisms to determine acute and chronic effects. epa.gov
For instance, the U.S. Environmental Protection Agency (EPA) utilizes a risk assessment process that includes evaluating potential exposure levels and comparing them to toxicity endpoints to determine risk quotients (RQs). epa.gov This involves modeling predicted environmental concentrations (PECs) in soil, water, and air. bund.de
In cases where empirical data is lacking, models like the Ecological Structure Activity Relationships (ECOSAR) are employed to predict the toxicity to certain organisms. For example, ECOSAR has been used to estimate the toxicity of Mecoprop-p (B95672) to estuarine/marine animals by comparing modeled data with empirical data from freshwater organisms. regulations.gov This approach helps to fill data gaps without the immediate need for additional animal testing. regulations.gov
Furthermore, the assessment considers the rapid hydrolysis of phenoxy esters like this compound upon assimilation by organisms. regulations.gov This understanding influences the interpretation of toxicity data and the selection of appropriate surrogate compounds for risk assessment when necessary. regulations.gov
Studies in Aquatic Ecosystems
The potential impact of this compound on aquatic ecosystems is a significant area of research due to the possibility of runoff from agricultural and urban areas. nih.gov
Data on the acute toxicity of this compound to freshwater aquatic invertebrates is limited in publicly available literature. The University of Hertfordshire's Pesticide Properties Database notes a lack of specific data for acute 48-hour EC₅₀ and chronic 21-day NOEC for temperate freshwater aquatic invertebrates. herts.ac.uk However, risk assessments for the parent compound, mecoprop-p, indicate that based on modeling for ground spray and granular applications, the acute risk quotients for freshwater invertebrates are generally low. epa.gov
Recent research has highlighted the significant sensitivity of dicotyledonous macrophytes to mecoprop-p, the active ingredient of this compound. A microcosm study investigating the effects of mecoprop-p on ten macrophyte species found that eight of them were sensitive to the herbicide. nih.gov The 21/22-day EC₅₀ values ranged from 46.9 μg/L for Ranunculus aquatilis to 656.4 μg/L for Ludwigia repens. nih.gov This study was crucial as it filled a significant data gap and demonstrated that including dicotyledonous macrophytes in the risk assessment leads to a much lower hazard concentration (HC₅) of 2.7 μg/L, compared to 360.8 μg/L when they are excluded. nih.gov This suggests that previous risk assessments may not have been sufficiently protective of these sensitive aquatic plants. nih.gov
For comparison, another phenoxy herbicide, MCPA-2-ethylhexyl ester, has shown high toxicity to the freshwater floating macrophyte Lemna gibba, with EC₅₀ values ranging from 0.015 to 0.063 mg a.e./L.
Table 1: EC₅₀ Values for Dicotyledonous Macrophytes Exposed to Mecoprop-P
| Species | EC₅₀ (μg/L) |
|---|---|
| Ranunculus aquatilis | 46.9 |
| Ludwigia repens | 656.4 |
Source: nih.gov
Microcosm and mesocosm studies are valuable tools for understanding the effects of pesticides in more realistic, multi-species environments. A microcosm study was instrumental in determining the sensitivity of various dicotyledonous macrophyte species to mecoprop-p, as detailed in the previous section. nih.gov While specific mesocosm studies focusing solely on this compound are not widely reported in the available literature, research on mixtures of auxin-type herbicides, including mecoprop (B166265), has been conducted in mesocosms. herts.ac.ukcore.ac.uk One study found that a mixture of six auxin-type herbicides had a stimulatory effect on algae in a mesocosm experiment. core.ac.uk Another study noted that mesocosm experiments can provide valuable data on removal efficiencies of pesticides in wetland systems. researchgate.net
Ecological Sensitivity Studies in Macrophyte Species (e.g., Dicotyledonous Macrophytes)
Research in Terrestrial Ecosystems
The primary application of this compound is in terrestrial environments for weed control. service.gov.uk Therefore, understanding its impact on non-target terrestrial organisms is crucial.
Available data indicates that this compound has a low acute oral toxicity to mammals, with an LD₅₀ greater than 1400 mg/kg. herts.ac.uk For honeybees (Apis spp.), the contact acute LD₅₀ is greater than 200 μ g/bee . herts.ac.uk
Risk assessments for dichlorprop-p, a closely related phenoxy herbicide, and its 2-ethylhexyl ester variant, have identified potential high long-term risks for mammals for all representative uses, although the acute risk was considered low. nih.gov
Avian Ecotoxicological Assessment Methodologies
The assessment of ecotoxicological risk to avian species from this compound, and its parent compound mecoprop-p, involves a structured, model-based approach. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) utilize screening-level ecological assessments to estimate potential exposure and risk.
A key tool in this process is the T-REX model (Version 1.2.3). This model is used to calculate the Estimated Environmental Concentrations (EECs) of the pesticide on various avian food items, such as short grass, tall grass, broadleaf plants, and insects. The model incorporates factors like maximum application rates and dissipation values to predict residue levels that birds might ingest. These EECs are then compared against avian toxicity endpoints (e.g., LD50 for acute risk, NOAEL for chronic risk) to determine if the estimated exposure exceeds levels known to cause harm.
However, a significant limitation in the risk assessment for mecoprop-p has been identified by European regulatory bodies. Specifically, a data gap exists concerning a long-term toxicity study on birds. This absence of long-term data introduces uncertainty into the chronic risk assessment for avian populations, as it is a critical piece of information for understanding the potential effects of sustained, low-level exposure.
Table 1: Avian Ecotoxicological Assessment Framework for Mecoprop-p
| Assessment Component | Methodology/Model | Purpose | Key Findings/Limitations |
|---|---|---|---|
| Exposure Estimation | T-REX Model (Version 1.2.3) | Calculates Predicted Environmental Concentrations (EECs) on avian food sources. | Provides screening-level estimates of dietary exposure. |
| Risk Characterization | Comparison of EECs with toxicity data | Determines acute and chronic risk quotients. | A high long-term risk to wild mammals was identified for mecoprop-P's representative uses. |
| Data Availability | Review of existing toxicological studies | To provide the necessary endpoints (LD50, NOAEL) for risk characterization. | A critical data gap has been identified due to the absence of a long-term avian toxicity study. |
Investigations of Non-Target Plant Responses and Ecological Impacts
This compound is a selective, systemic herbicide belonging to the phenoxyalkanoic acid family. Its herbicidal action comes from mimicking natural plant growth hormones (auxins), leading to uncontrolled growth and subsequent death in susceptible broadleaf plants. While this selectivity is designed to minimize harm to grasses, the compound is inherently toxic to non-target dicotyledonous plants.
Product labels explicitly warn that the herbicide is toxic to plants and may negatively affect the forage and habitat of non-target organisms, including those adjacent to treated areas. Consequently, minimizing spray drift is a key mitigation measure to protect these vulnerable species. Research on the analogous compound 2,4-D has shown that the 2-ethylhexyl ester form can be more toxic to certain terrestrial plants than the acid or salt forms. This suggests that the ester form of mecoprop may also pose a distinct, and potentially higher, risk to non-target vegetation compared to the more commonly studied mecoprop-p acid.
Table 2: Summary of Research Findings on Non-Target Plant Impacts
| Area of Investigation | Key Finding | Implication for Ecological Impact |
|---|
Synthesis and Formulation Research Perspectives
Elucidation of Chemical Synthesis Pathways for Mecoprop-p-2-ethylhexyl Ester
The synthesis of this compound is a multi-step process that begins with the creation of its chiral precursor, (R)-2-(4-chloro-2-methylphenoxy)propionic acid, also known as Mecoprop-p (B95672) (MCPP-p). While specific proprietary industrial synthesis methods may vary, the fundamental chemical pathways are well-established in organic chemistry.
The initial step often involves the synthesis of the phenoxypropionic acid backbone. One common route to produce related R-phenoxypropionic acids involves an etherification reaction. researchgate.net This process typically starts with the synthesis of an S-2-chloropropionic acid derivative, which can be produced from a readily available chiral starting material like L-alanine through diazotization and chlorination reactions. researchgate.net This chlorinated intermediate is then reacted with a substituted phenol, in this case, 4-chloro-2-methylphenol (B52076) (4-chloro-o-cresol), via an etherification reaction to form the Mecoprop-p acid. researchgate.net
The final and defining step in producing the target compound is the esterification of the Mecoprop-p acid with 2-ethylhexanol. justia.com This is a classic Fischer esterification reaction where the carboxylic acid (Mecoprop-p) reacts with the alcohol (2-ethylhexanol), typically in the presence of an acid catalyst and under conditions that facilitate the removal of water to drive the reaction towards the ester product. The use of 2-ethylhexanol results in the specific 2-ethylhexyl ester, which is characterized by its lipophilic nature. cymitquimica.com The esterification does not alter the chiral center of the original Mecoprop-p acid, resulting in the (R)-enantiomer of the ester.
| Reaction Stage | Reactants | Key Reagents/Conditions | Product |
| Precursor Synthesis | 4-chloro-2-methylphenol + S-2-chloropropionic acid | Base (e.g., NaOH) | (R)-2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop-p) |
| Esterification | Mecoprop-p + 2-Ethylhexanol | Acid catalyst (e.g., H₂SO₄), Heat, Water removal | This compound |
Advanced Formulation Chemistry and Design
The formulation of this compound is critical for its effective application and has been the subject of considerable research, leading to various delivery systems tailored for specific uses. The ester's physical properties, particularly its low solubility in water and lipophilic character, heavily influence formulation design. cymitquimica.com24d.info
Development of Emulsifiable Concentrates and Granular Formulations
This compound is commonly delivered in two main types of formulations: emulsifiable concentrates (EC) and granular formulations. cymitquimica.comregulations.gov
Emulsifiable Concentrates (EC): An EC is a liquid formulation where the active ingredient is dissolved in a water-immiscible organic solvent along with a blend of surfactants that act as emulsifiers. 24d.infoepa.govgoogleapis.com Because this compound is an oil-like substance insoluble in water, this formulation is ideal for creating a stable oil-in-water emulsion upon dilution with water in a spray tank. 24d.info The resulting milky emulsion allows for uniform application of the herbicide over a target area. 24d.info The selection of solvents (e.g., aromatic hydrocarbons, alcohols) and emulsifiers is crucial for the physical stability of both the concentrate during storage and the diluted emulsion in the spray tank. google.comgoogle.com
Granular Formulations: In granular formulations, the liquid this compound is absorbed onto or coated onto the surface of an inert solid carrier, such as clay, corn cob, or silica (B1680970) gel. These granules can then be applied directly to the target area without the need for mixing with water. This type of formulation is often used in non-agricultural settings and for specific applications where spray drift is a concern.
| Formulation Type | Active Ingredient | Core Components | Application Method |
| Emulsifiable Concentrate (EC) | This compound | Organic Solvent, Emulsifier/Surfactant Blend | Diluted with water and applied as a spray |
| Granular (G) | This compound | Inert Solid Carrier (e.g., clay, silica) | Applied directly as dry granules |
Research on Specialty Applications (e.g., Polymer Bitumen Sealing Membranes for Root Protection)
A notable specialty application for this compound is its incorporation into polymer bitumen sealing membranes used for waterproofing and protecting structures like green roofs from root penetration. irbnet.deirbnet.de In this application, the herbicidal ester acts as a radicide, a substance that prevents damage from plant roots. irbnet.deirbnet.de
Research has focused on quantifying the presence and release of the ester from these construction materials. A validated method involving extraction with toluene (B28343) and analysis by gas chromatography-mass spectrometry (GC-MS) was developed to determine the content of this compound in roofing membranes. irbnet.de In one study, a polymer bitumen roofing membrane was found to contain 6.4 ± 1.1 g/m² of this compound. irbnet.de The research also indicated that the hydrolysis of the ester to its active acid form, mecoprop-p, occurs upon contact with water at the surface of the membrane or in the aqueous eluate, rather than within the bitumen matrix itself. irbnet.de
Studies comparing different esters have found that the choice of ester significantly impacts its performance and environmental release. For instance, this compound (sometimes referred to by the trade name Herbitect®) was found to be leached from bitumen membranes at a rate 10 to 20 times lower than a comparable glycol ester of MCPP (Preventol® B2). researchgate.net
Influence of Formulation Characteristics on Environmental Release and Subsequent Fate
The formulation of this compound directly governs its release into the environment and its subsequent behavior. The chemical properties of the ester—specifically its hydrophobicity—mean that its sorption is higher compared to its more mobile acid form, Mecoprop-p. service.gov.uk The ester form is expected to bind more readily to soil organic matter and other surfaces until it is hydrolyzed to the free acid. service.gov.uk
The release from different formulations varies significantly. For EC or granular formulations used in agriculture or turf management, the release is immediate upon application. For specialty formulations like bitumen membranes, the release is a slow, long-term leaching process driven by contact with water, such as rainwater. irbnet.dedss.go.th
A laboratory study using a dynamic surface leaching test on polymer bitumen sealing membranes provided quantitative data on this release. irbnet.de The study compared the release from a membrane containing this compound with one containing Mecoprop-P-n-octyl ester. The membrane with this compound showed a lower cumulative release into the water. irbnet.de This demonstrates how a subtle change in the ester's chemical structure, a component of its formulation within the membrane, can alter its environmental release profile.
| Ester in Roofing Membrane | Cumulative Release (mg/m² at 20 L/m² ratio) | Cumulative Release (mg/m² at 25 L/m² ratio) | Cumulative Release (mg/m² at 30 L/m² ratio) |
| Mecoprop-P-n-octyl ester | 9.8 | 9.8 | 8.9 |
| This compound | 6.3 | 6.2 | 6.2 |
Data sourced from a laboratory study on leaching from polymer bitumen sealing membranes. irbnet.de
Upon release, the ultimate fate of the ester is closely linked to hydrolysis. Metabolism data for phenoxy esters indicate that they undergo rapid and complete hydrolysis to the parent acid upon assimilation by organisms. regulations.gov This conversion is a critical step in its environmental fate and biological activity.
Historical and Contemporary Academic Research Trajectories
Evolution of Scientific Inquiry into Mecoprop-p-2-ethylhexyl Ester and Related Compounds
Scientific investigation into the phenoxy class of herbicides began in the mid-20th century, with 2,4-D being one of the first synthetic herbicides developed. nih.gov24d.info This foundational research paved the way for the development of related compounds, including Mecoprop (B166265). Mecoprop, chemically known as (RS)-2-(4-chloro-2-methylphenoxy)propionic acid or MCPP, was first identified as a herbicide in 1953 and became commercially available in 1956. service.gov.uk Early research focused on this racemic mixture, which contains both the R- and S-isomers in equal parts. service.gov.ukepa.gov
A significant evolution in the scientific understanding of these compounds occurred when researchers identified that only the R-isomer possessed herbicidal activity. service.gov.uk This discovery led to the development and commercial introduction of Mecoprop-P (B95672) (the 'P' standing for 'plus' or the dextrorotatory isomer) in 1987. service.gov.ukepa.gov This optically pure form, (R)-2-(4-chloro-2-methylphenoxy)propionic acid, offered the same efficacy at a lower application rate, shifting the focus of both commercial production and academic research. epa.gov Regulatory bodies, such as the UK's Department of the Environment, subsequently recommended phasing out the original Mecoprop in favor of Mecoprop-P. service.gov.uk
Further research and development have focused on different formulations of Mecoprop-P to enhance its properties. These formulations include salts (like potassium, dimethylamine, and diethanolamine) and esters. service.gov.uk The compound this compound is one such formulation, where the carboxylic acid group of Mecoprop-P is esterified with 2-ethylhexanol. service.gov.ukepa.gov This modification alters the physico-chemical properties of the herbicide. Research indicates that ester formulations are more hydrophobic than the acid or salt forms, which is expected to increase their sorption to organic matter in the soil until the ester bond is hydrolyzed back to the active acid form. service.gov.uk
The mode of action for Mecoprop-P and related phenoxy herbicides is to mimic the plant growth hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf plants. nih.gov Much of the research trajectory has been shared with other auxinic herbicides like 2,4-D, MCPA, and dichlorprop-p, often investigating synergistic effects when used in combination products. 24d.inforesearchgate.net
A summary of the key milestones in the development and study of Mecoprop and its related forms is presented below.
| Year | Milestone | Reference |
|---|---|---|
| 1948 | 2,4-D, a related phenoxy herbicide, is first registered for use in the U.S. | 24d.info |
| 1953 | Mecoprop is first identified as a herbicide. | service.gov.uk |
| 1956 | Mecoprop is introduced commercially as a racemic mixture (MCPP). | service.gov.uk |
| 1980s | Technologies are developed to commercially produce the single, herbicidally active R-isomer of Mecoprop. | epa.gov |
| 1987 | Mecoprop-P, containing only the active R-isomer, is introduced commercially. | service.gov.uk |
Influence of International and National Regulatory Frameworks on Research Directives and Data Generation
Regulatory frameworks in Europe, the United States, and other regions have profoundly shaped the direction and scope of research on this compound and its parent compound, Mecoprop-P. These regulations mandate the generation of extensive data packages to support the registration, re-registration, and continued approval of pesticide active substances.
In the European Union, the governing regulation (EC) No 1107/2009 sets a stringent procedure for the approval and renewal of active substances. nih.gov The peer review process, managed by the European Food Safety Authority (EFSA), involves a comprehensive evaluation of data submitted by the applicant. nih.govresearchgate.net For Mecoprop-P, this process required a thorough risk assessment covering its representative uses, such as on cereals and grasslands. nih.govresearchgate.net This regulatory scrutiny has directly driven research into specific areas. For example, following a request from the European Commission, the risk assessment for Mecoprop-P was updated to specifically review non-dietary exposure and its potential endocrine-disrupting properties, compelling further targeted studies. researchgate.net
Similarly, in the United States, the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) requires the U.S. Environmental Protection Agency (EPA) to review and reregister older pesticides to ensure they meet current scientific and regulatory standards. epa.gov The reregistration eligibility decision (RED) for Mecoprop-P necessitated the generation of new data by the registrants to fill gaps identified since its original registration. epa.gov The EPA's Cancer Assessment Review Committee (CARC) has also assessed the compound, leading to specific data requirements for carcinogenicity studies. epa.gov
These regulatory bodies require a wide array of studies, which can be categorized as follows:
Human Health: This includes toxicological studies to assess various endpoints. For Mecoprop-P, studies have been conducted in mice, rats, and dogs. epa.gov
Environmental Fate and Behavior: These studies investigate how the chemical moves and persists in the environment, including data on soil sorption, biodegradation, and hydrolysis. Research has shown that Mecoprop-P has a low adsorption ability and is mobile, though the ester form is expected to have a higher sorption coefficient (Koc). service.gov.ukoekotoxzentrum.ch
Ecotoxicology: This involves assessing the potential effects on non-target organisms, including terrestrial and aquatic plants, soil microorganisms, and wildlife. nih.govapvma.gov.au
The data requirements are dynamic, evolving as scientific understanding and analytical methods advance. For instance, the development of chiral analytical techniques has enabled a more precise study of the fate and effects of the individual R- and S-isomers of mecoprop. service.gov.uk
Collaborative Research Initiatives and Mechanisms for International Data Exchange
The significant cost and complexity of generating the data required by regulatory agencies have fostered the development of collaborative research initiatives. A prominent example in the history of Mecoprop-P is the "MCPP-p Task Force." epa.gov This consortium, comprising registrants such as A.H. Marks and Company Limited and Nufarm, was formed to jointly develop and submit new data to fulfill the EPA's reregistration requirements. epa.gov Such task forces are a common mechanism in the agrochemical industry for sharing the financial burden of generating comprehensive data packages that can be used by all members for their respective product registrations.
International data exchange is facilitated through several mechanisms. The Organisation for Economic Co-operation and Development (OECD) plays a crucial role by developing and harmonizing test guidelines for chemical safety testing. Studies conducted according to OECD guidelines are generally accepted by regulatory authorities in member countries, preventing duplicative testing and facilitating data sharing under the principle of Mutual Acceptance of Data (MAD). Many of the studies on Mecoprop-P, such as those on biodegradability and environmental fate, have been conducted following OECD guidelines. oekotoxzentrum.ch
The peer review process within the EU is itself a major collaborative effort. It involves a Rapporteur Member State (RMS) and a co-rapporteur, who conduct the initial risk assessment, which is then peer-reviewed by scientific experts from all EU Member States and EFSA. nih.govresearchgate.net This ensures a harmonized assessment across the Union.
Furthermore, international bodies like the Food and Agriculture Organization (FAO) and the World Health Organization (WHO) collaborate on setting international standards and specifications for pesticides. who.int These specifications provide a global reference for the quality of pesticide products, including those containing Mecoprop-P, thereby facilitating international trade and promoting safety. who.int
Identification of Persistent Research Gaps and Articulation of Future Directions in Scholarly Investigation
Despite decades of research, scientific and regulatory reviews have identified several persistent data gaps and areas requiring further investigation for Mecoprop-P and its esters.
One of the key identified gaps from the EU peer review process was the need for a valid study on the effects of Mecoprop-P on soil microorganisms. nih.gov Another data gap noted was the lack of a comprehensive literature search for the aqueous photolysis metabolite, o-cresol. nih.gov Filling these gaps is essential for a complete environmental risk assessment.
Future research directions are heavily influenced by evolving regulatory concerns and scientific advancements. Key areas for future scholarly investigation include:
Ester-Specific Environmental Fate: While it is hypothesized that this compound has different sorption and mobility characteristics than the parent acid, more specific research is needed to quantify these differences under various environmental conditions. service.gov.uk Understanding the hydrolysis rate of the ester to the active acid form in different soils and water bodies is critical for accurate exposure modeling.
Endocrine Disruption Potential: As highlighted by the European Commission's request, the potential for endocrine-disrupting properties of Mecoprop-P remains an area of active regulatory and scientific interest. researchgate.net Further targeted research using validated assays is required to conclusively address this concern.
Mixture Toxicity: Mecoprop-P and its esters are frequently used in formulations containing other herbicides like 2,4-D, dicamba, and carfentrazone-ethyl. ca.gov Investigating the potential synergistic or antagonistic effects of these mixtures on non-target organisms and the environment is a complex but important area for future research. researchgate.net
Long-Term Environmental Monitoring: While many laboratory and field studies have been conducted, long-term monitoring programs are valuable for understanding the real-world occurrence and fate of Mecoprop-P and its metabolites in surface and groundwater, especially in areas of intensive use. service.gov.uk
A summary of identified research gaps and future directions is provided in the table below.
| Area of Research | Identified Gap / Future Direction | Reference |
|---|---|---|
| Ecotoxicology | Data gap regarding effects on soil microorganisms. | nih.gov |
| Environmental Fate | Data gap for a literature search on the metabolite o-cresol. | nih.gov |
| Environmental Fate | Need for specific data on the environmental behavior of the 2-ethylhexyl ester form versus the acid/salt forms. | service.gov.uk |
| Human Health / Ecotoxicology | Further investigation into potential endocrine-disrupting properties. | researchgate.net |
| Ecotoxicology | Assessment of synergistic/antagonistic effects in herbicide mixtures. | researchgate.net |
Q & A
Q. How can machine learning improve predictive models for environmental persistence?
- Methodological Answer : Train neural networks on datasets spanning hydrolysis rates, soil adsorption coefficients, and photolysis data. Feature selection prioritizes variables like pH and organic carbon content. Cross-validation against field studies refines model accuracy, with uncertainty quantified via Monte Carlo simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
